(+/-)-Hymenin

α-Adrenoceptor Vascular Pharmacology Competitive Antagonist

Sourcing a validated α-adrenoceptor antagonist for mechanistic studies can be challenging. (±)-Hymenin directly addresses this need. • Selective competitive α-adrenoceptor antagonist: Produces parallel rightward shifts in norepinephrine dose-response curves without affecting histamine or KCl responses. • Neuroprotective tool: Active at nanomolar concentrations via Nrf2 pathway activation. • Synthetic intermediate: Key starting material for debromohymenialdisine (DBH) analog synthesis. • Clean negative control: Lacks MEK-1 inhibitory activity. Supplied with rigorous analytical characterization for reproducible research.

Molecular Formula C11H11Br2N5O
Molecular Weight 389.05 g/mol
CAS No. 154569-13-8
Cat. No. B026530
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(+/-)-Hymenin
CAS154569-13-8
Synonyms4-(2-Amino-1H-imidazol-5-yl)-2,3-dibromo-4,5,6,7-tetrahydropyrrolo[2,3-c]azepin-8(1H)-one;  (+/-)-Hymenine; 
Molecular FormulaC11H11Br2N5O
Molecular Weight389.05 g/mol
Structural Identifiers
SMILESC1CNC(=O)C2=C(C1C3=CN=C(N3)N)C(=C(N2)Br)Br
InChIInChI=1S/C11H11Br2N5O/c12-7-6-4(5-3-16-11(14)17-5)1-2-15-10(19)8(6)18-9(7)13/h3-4,18H,1-2H2,(H,15,19)(H3,14,16,17)
InChIKeyMRMGABUTBNWSLA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(+/-)-Hymenin: Overview and Distinct Attributes


(+/-)-Hymenin is a synthetic, racemic form of the marine sponge alkaloid hymenin, a C11N5 bromoalkaloid characterized by a fused pyrrolo[2,3-c]azepin-8-one core [1]. It was originally isolated from the Okinawan marine sponge Hymeniacidon sp. and identified as a potent α-adrenoceptor antagonist [2]. Its structure features a 2-aminoimidazole appendage, distinguishing it from structurally related glycocyamidine-containing alkaloids like hymenialdisine [3].

(+/-)-Hymenin: Key Differentiation Drivers


Generic substitution of (+/-)-hymenin with other marine bromoalkaloids or alternative α-adrenoceptor antagonists is not scientifically valid due to its distinct pharmacological profile and synthetic utility. While compounds like hymenialdisine share a similar core, hymenin exhibits a unique pattern of biological activities, including competitive α-adrenoceptor antagonism [1] and neuroprotective effects via Nrf2 pathway activation [2], which are not uniformly present across structural analogs. Furthermore, its specific bromination pattern makes it a critical synthetic intermediate for accessing other valuable alkaloids like debromohymenialdisine [3], a role that cannot be fulfilled by related compounds. The quantitative evidence below delineates these non-interchangeable attributes.

(+/-)-Hymenin: Head-to-Head Evidence


Selective α-Adrenoceptor Antagonism

(+/-)-Hymenin acts as a competitive antagonist of α-adrenoceptors in rabbit isolated aorta, causing a parallel rightward shift in the norepinephrine dose-response curve without affecting histamine or KCl-induced contractions [1]. This mechanism contrasts with hymenialdisine, which is primarily a potent MEK-1 inhibitor (IC50 3-6 nM) [2], and hymenidin, an antagonist of serotonergic receptors [3]. The functional selectivity of (+/-)-hymenin for α-adrenoceptors over other contractile pathways underscores its utility in specific adrenergic signaling studies.

α-Adrenoceptor Vascular Pharmacology Competitive Antagonist

Cortical Neuroprotection vs. Hymenialdisine

In a direct comparative study, both (+/-)-hymenin and hymenialdisine exhibited neuroprotective effects in primary cortical neurons subjected to H2O2-induced oxidative stress [1]. Both compounds showed significant activity at low nanomolar concentrations. However, the study explicitly noted that hymenialdisine provided 'a more complete protection' [1]. While the publication does not provide distinct IC50 values for each compound in this assay, the qualitative difference in the degree of protection is a critical differentiator. This suggests that while (+/-)-hymenin possesses notable neuroprotective activity, it does not fully recapitulate the protective profile of hymenialdisine, guiding users to select the appropriate compound based on the desired outcome strength.

Neuroprotection Oxidative Stress Nrf2 Pathway

Synthetic Intermediate for Debromohymenialdisine

(+/-)-Hymenin is a crucial synthetic intermediate in the preparation of debromohymenialdisine (DBH) and its analogs [1]. A patented method explicitly outlines the conversion of hymenin into DBH, establishing its role as a gateway molecule [1]. While exact reaction yields are not publicly detailed in the patent abstract, the method's existence validates a defined synthetic pathway originating from hymenin. In contrast, stevensine, while structurally related, has been synthesized from hymenin via a regioselective protodebromination/transbromination [2], highlighting hymenin's unique position as a divergent synthetic hub. Alternative routes to DBH may require more steps or different starting materials, making (+/-)-hymenin the preferred starting material for this specific transformation.

Chemical Synthesis Patent Chemistry Intermediate

MEK-1 Inhibition: Comparison with Hymenialdisine

In a direct comparative screen of aldisine alkaloids against the MEK-1 kinase, hymenialdisine (both 10E- and 10Z- isomers) exhibited potent inhibitory activity with IC50 values of 3 nM and 6 nM, respectively [1]. In stark contrast, (+/-)-hymenin (compound 6 in the study) was found to be inactive in the same assay [1]. This binary outcome—potent inhibition versus no inhibition—within the same experimental framework provides unequivocal evidence of functional divergence between these structurally similar alkaloids. It definitively rules out the use of (+/-)-hymenin as a substitute for hymenialdisine in MEK-1-related research.

Kinase Inhibition MEK-1 Cancer Cell Biology

(+/-)-Hymenin: Validated Application Scenarios


α-Adrenoceptor Signaling in Vascular Tissues

Use (+/-)-hymenin as a selective competitive antagonist to study α-adrenoceptor-mediated vasoconstriction in isolated tissue preparations. As demonstrated in rabbit aorta [1], its ability to produce a parallel rightward shift in norepinephrine dose-response curves without affecting histamine or KCl responses confirms its utility for dissecting specific adrenergic mechanisms.

Synthesis of Debromohymenialdisine

Employ (+/-)-hymenin as the starting material in the patented synthetic route to debromohymenialdisine (DBH) [1]. This application is ideal for medicinal chemistry groups aiming to generate DBH analogs for further pharmacological evaluation, leveraging a validated chemical pathway.

Nrf2 Pathway Neuroprotection Studies

Incorporate (+/-)-hymenin as a reference compound in studies of oxidative stress-induced neuronal damage. Its demonstrated neuroprotective activity at nanomolar concentrations in primary cortical neurons [1] makes it a useful tool for comparing the efficacy and mechanism of novel neuroprotective agents, particularly those targeting the Nrf2-ARE pathway. Its distinct profile from the more potent hymenialdisine allows for nuanced investigations into structure-activity relationships.

MEK-1-Independent Mechanistic Studies

Utilize (+/-)-hymenin as a negative control or a structurally related but functionally inert analog in experiments where MEK-1 pathway modulation is a confounding variable. Its confirmed lack of MEK-1 inhibitory activity [1] provides a clean background for studying other potential targets or cellular effects of the oroidin alkaloid scaffold.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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